![molecular formula C24H30F3N5O3S B2359633 N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 2097934-66-0](/img/structure/B2359633.png)
N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C24H30F3N5O3S and its molecular weight is 525.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Clinical Applications
N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide is a compound with potential in various therapeutic areas, although direct research on this specific chemical structure was not found. However, studies on structurally related compounds provide insights into possible applications in clinical and pharmacological research. For instance, compounds with similar structural features have been explored for their role in inhibiting enzymes or receptors involved in disease processes.
ACAT-1 Inhibitors for Cholesterol Management : Compounds structurally related to this compound, such as K-604, have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2. These inhibitors could be useful for the treatment of diseases involving ACAT-1 overexpression, indicating potential therapeutic applications in cholesterol management and cardiovascular diseases (K. Shibuya et al., 2018).
Alzheimer's Disease Therapy : Derivatives with piperazine and acetamide structures have been described as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation. These compounds, through inhibiting AChE and preventing Aβ aggregation, offer a multifunctional therapeutic approach for Alzheimer's disease treatment, showcasing the versatility of such molecules in addressing neurodegenerative disorders (Tarana Umar et al., 2019).
Antineoplastic Activity in Chronic Myelogenous Leukemia : Molecules like flumatinib, sharing similar structural motifs with the target compound, are under investigation as antineoplastic tyrosine kinase inhibitors for the treatment of chronic myelogenous leukemia (CML). These studies highlight the potential of such compounds in cancer therapy, particularly in targeting specific kinases involved in cancer progression (Aishen Gong et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding prevents the kinase from transferring a phosphate group to its target protein, thereby inhibiting the kinase’s activity.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific tyrosine kinase it inhibits. Generally, tyrosine kinase inhibitors can lead to the inhibition of cell proliferation, which can be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Properties
IUPAC Name |
N-[3-methyl-4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N5O3S/c1-17-15-20(29-18(2)33)4-5-22(17)36(34,35)32-9-7-21(8-10-32)30-11-13-31(14-12-30)23-6-3-19(16-28-23)24(25,26)27/h3-6,15-16,21H,7-14H2,1-2H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJNECLVYAJCKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

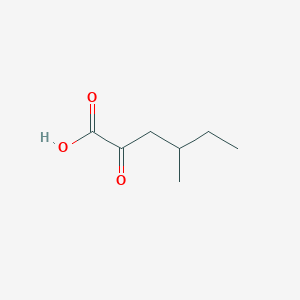
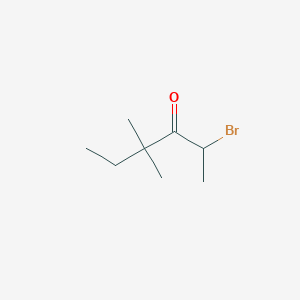

![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)
![3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid](/img/structure/B2359559.png)
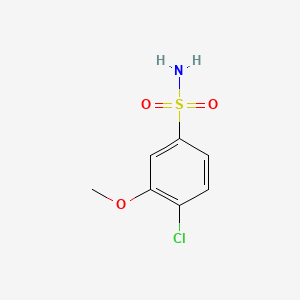
![2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2359561.png)

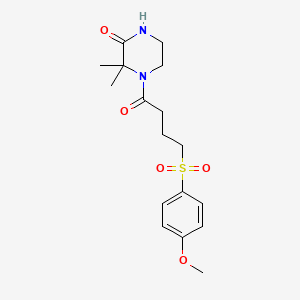

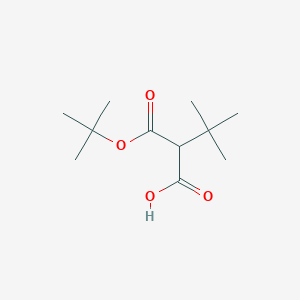
![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2359572.png)
